Oral Bioavailability and Dosing Convenience vs. Parenteral Carbapenems
Ritipenem acoxil is an orally administered ester prodrug that achieves therapeutic plasma concentrations of the active moiety ritipenem, whereas imipenem and meropenem require parenteral administration. Following a single 400 mg oral dose in surgical patients, peak ritipenem plasma levels ranged from 0.22–5.40 μg/mL [1]. In healthy volunteers receiving 500 mg three times daily, the mean AUC₀–₈ was approximately 10 mg·h/L, with a half‑life of ~0.7 h [2].
| Evidence Dimension | Route of administration and systemic exposure |
|---|---|
| Target Compound Data | Oral; 400 mg → Cmax 0.22–5.40 μg/mL; 500 mg q8h → AUC₀–₈ ~10 mg·h/L, t½ ~0.7 h |
| Comparator Or Baseline | Imipenem/cilastatin (parenteral) or meropenem (parenteral) |
| Quantified Difference | Ritipenem acoxil enables oral dosing; parenteral carbapenems require intravenous infusion and (for imipenem) DHP‑I inhibitor co‑administration. |
| Conditions | Human pharmacokinetic studies; oral administration |
Why This Matters
Oral dosing reduces hospitalization costs and enables outpatient step‑down therapy, a key procurement differentiator for healthcare systems targeting antimicrobial stewardship and cost containment.
- [1] 新規全合成経口ペネム薬ritipenem acoxilの外科臨床治験. Jpn J Chemother. 1995;43(Supplement3). doi:10.11250/chemotherapy1995.43.Supplement3_172. View Source
- [2] Poggesi I, Spinelli R, Frigerio E, et al. A study of the pharmacokinetics and tolerability of ritipenem acoxil in healthy volunteers following multiple oral dosing. J Antimicrob Chemother. 1997;40(2):291-4. doi:10.1093/jac/40.2.291. View Source
